1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHGFOBMXFKZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide (NaOH) under solvent-free conditions . This method offers advantages such as a simple procedure, fast reaction rate, mild reaction conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 2-methyl-3,5-dimethylbenzoic acid.
Reduction: Formation of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.25 g/mol
- CAS Number : 106141-17-7
- PubChem ID : 13697117
Pharmaceutical Research
1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one has shown potential in pharmaceutical applications, particularly as a precursor for synthesizing various bioactive compounds. Its hydroxyl group enhances solubility and bioavailability in drug formulations.
Case Study: Synthesis of Antioxidants
Research indicates that derivatives of this compound can be synthesized to create potent antioxidants. For instance, modifications to the hydroxyl and ketone functionalities have resulted in compounds with enhanced radical scavenging activities, making them suitable for therapeutic applications against oxidative stress-related diseases .
Materials Science
The compound is also explored for its role in materials science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions makes it valuable for creating cross-linked networks that enhance material properties such as durability and thermal stability.
Case Study: Polymer Development
In recent studies, the incorporation of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one into polymer matrices has demonstrated improved mechanical properties and resistance to environmental degradation . This application is significant for industries focused on sustainable materials.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis pathways. It can participate in various reactions such as aldol condensation and Michael addition, leading to the formation of more complex organic molecules.
Table: Summary of Synthetic Reactions Involving the Compound
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate the activity of enzymes, receptors, and other proteins, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-(4-Hydroxy-2,5-dimethylphenyl)-2-methylpropan-1-one (CAS: 1501171-21-6)
- Structural Differences : The hydroxyl group is in the para position (C4) instead of ortho (C2), with methyl groups at C2 and C4.
- Similar molecular weight (192.25 g/mol) but distinct crystallinity due to altered symmetry .
1-(2-Hydroxy-4-methylphenyl)-1-pentanone (Phenylhydrazone)
- Structural Differences: A pentanone backbone replaces propanone, with a methyl group at C4 instead of C3 and C5.
- Impact on Properties :
Halogen-Substituted Analogs
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS: 124500-38-5)
- Structural Differences : Chlorine atoms replace methyl groups at C3 and C5, with a hydroxyl group at C3.
- Impact on Properties: Higher molecular weight (233.10 g/mol) and electronegativity, leading to increased stability against oxidation. Potential applications in agrochemicals due to enhanced bioactivity from halogen substituents .
Ether and Ester Derivatives
1-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropan-1-one
- Structural Differences : An ethoxy group replaces the hydroxyl at C4.
- Impact on Properties: Reduced polarity and hydrogen-bonding capacity, improving solubility in non-polar solvents. Higher molecular weight (220.31 g/mol) compared to hydroxylated analogs, influencing pharmacokinetics .
1-[4-(Acetyloxy)-2-hydroxy-3,5-dimethylphenyl]ethanone
Data Table: Key Structural and Physical Properties
Biological Activity
1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one, also known as a derivative of 3,5-dimethylphenol, is an organic compound with significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound has the molecular formula and features a hydroxyl group attached to a dimethyl-substituted phenyl ring along with a ketone functional group. Its structural characteristics allow for diverse reactivity, making it a valuable intermediate in organic synthesis.
Antioxidant Properties
1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one exhibits notable antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Effects
Research indicates that this compound possesses antimicrobial properties , showing efficacy against a range of pathogens. Studies have demonstrated its potential in inhibiting bacterial growth, which could lead to applications in developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one can be attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Nucleophilic Addition : The ketone group participates in nucleophilic addition reactions, leading to the formation of adducts that can modulate enzyme activities and receptor functions.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Research : A study investigated the effects of 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one on human cancer cell lines. Results indicated significant antiproliferative effects on MCF-7 breast cancer cells with an IC50 value of 15 µM .
- Inflammation Models : In vivo studies demonstrated that this compound could reduce inflammation markers in animal models, suggesting its potential use as an anti-inflammatory agent .
Applications in Medicine and Industry
Given its biological activities, 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one is being explored for various applications:
- Pharmaceuticals : Its antioxidant and antimicrobial properties make it a candidate for drug development aimed at treating infections and oxidative stress-related diseases .
- Cosmetics : Due to its antioxidant capacity, it is also being considered for use in cosmetic formulations to enhance skin protection against oxidative damage.
Q & A
Q. What are the established synthetic routes for 1-(2-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one, and what factors influence yield optimization?
Friedel-Crafts acylation is a primary method, using 2-chloro-2-oxoethyl acetate or similar acylating agents. Reaction conditions (e.g., temperature, catalyst type) significantly impact yields. For example, derivatives with hydroxyl and methyl groups require precise stoichiometric control to avoid over-acylation. Purification via column chromatography or recrystallization is critical, with yields typically ranging from 18% to 35% depending on substituent positioning . Optimization strategies include adjusting reaction time (2.5–24 hours) and using Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
X-ray crystallography (e.g., SHELX refinement) resolves the ketone group’s orientation and hydrogen-bonding networks in the solid state . Spectroscopic methods include:
- ¹H/¹³C NMR : Key signals for the hydroxy (δ 12–14 ppm) and methyl groups (δ 1.2–2.5 ppm).
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹). Discrepancies in spectral data (e.g., tautomeric equilibria) are resolved by comparing computational predictions (DFT) with experimental results .
Q. What are the compound’s key physicochemical properties, and how do they affect solubility and reactivity?
- LogP : ~2.8 (moderate lipophilicity due to hydroxyl and methyl groups).
- Melting Point : 110–115°C (varies with crystallinity). Solubility in polar solvents (e.g., ethanol) is enhanced by hydrogen bonding, while nonpolar solvents favor the ketone moiety. Reactivity in electrophilic substitution is influenced by steric hindrance from the 3,5-dimethyl groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s photochemical behavior for materials science applications?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict UV-Vis absorption maxima (e.g., λmax ~280 nm). Time-Dependent DFT (TD-DFT) models excited-state dynamics, revealing potential as a photosensitizer due to intersystem crossing efficiency . Experimental validation via transient absorption spectroscopy is recommended to confirm computational predictions .
Q. What role does crystal packing play in modulating the compound’s supramolecular interactions?
X-ray data shows intramolecular O-H···O hydrogen bonds between the hydroxyl and ketone groups, stabilizing the enol tautomer. Intermolecular C-H···π interactions between methyl and aryl groups influence crystal lattice stability, which correlates with thermal decomposition profiles (TGA data) . Modifying substituents (e.g., methoxy vs. hydroxy) alters packing efficiency and melting points .
Q. How do structural analogs differ in bioactivity, and what methodologies identify structure-activity relationships (SAR)?
A comparative analysis of analogs (Table 1) reveals:
Methodological Guidance
Q. What experimental protocols mitigate synthesis byproducts in Friedel-Crafts reactions?
- Step 1 : Pre-dry reagents (AlCl₃, solvent) to minimize hydrolysis.
- Step 2 : Use slow acyl chloride addition (0°C) to reduce diacylation.
- Step 3 : Quench with ice-water and extract with ethyl acetate to isolate the mono-acylated product. Yields improve from 18% to 30% with these adjustments .
Q. How should researchers address discrepancies in reported biological activity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
